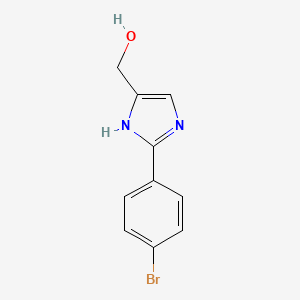

2-(4-Bromophenyl)imidazole-5-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |

InChI Key |

UEFYFDAQAJTMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)CO)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Bromophenyl Imidazole 5 Methanol and Analogues

General Approaches for Imidazole (B134444) Scaffold Construction

The formation of the imidazole ring is typically accomplished by combining molecular fragments that provide the necessary carbon and nitrogen atoms. Methodologies are often categorized by the specific bonds being formed and the nature of the starting materials.

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing portions of all components, are highly efficient for generating molecular complexity. scirp.org They are prized for their atom economy, procedural simplicity, and the ability to rapidly create libraries of compounds. derpharmachemica.com For the synthesis of substituted imidazoles, MCRs are particularly well-established.

One of the most common and versatile MCRs for synthesizing 2,4,5-trisubstituted imidazoles is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the source of ammonia (B1221849). derpharmachemica.comresearchgate.net This method allows for the introduction of three different substituents onto the imidazole core in a single step.

To synthesize an analogue of the target compound, 4-bromobenzaldehyde (B125591) would be chosen as the aldehyde component to install the 2-(4-bromophenyl) group. The choice of the 1,2-dicarbonyl compound would determine the substituents at the 4- and 5-positions.

The reaction is often facilitated by a catalyst to improve yields and reduce reaction times under milder conditions. A wide variety of catalysts have been successfully employed for this transformation.

Table 1: Catalysts Used in the Three-Component Synthesis of Trisubstituted Imidazoles

| Catalyst | Solvent | Conditions | Yield Range | Reference |

| Cupric Chloride (CuCl₂·2H₂O) | Solvent-free | Microwave | Excellent | researchgate.net |

| Bismuth (III) Triflate (Bi(OTf)₃) | Acetonitrile (CH₃CN) | Reflux | Good to Excellent | derpharmachemica.com |

| Benzyltriphenylphosphonium chloride (BTPPC) | Solvent-free | 110 °C | High | pharmaguideline.com |

| Methane Sulphonic Acid | Solvent-free | Not specified | Excellent | |

| p-Toluenesulfonic acid (PTSA) | Ethanol | Not specified | Good |

The Debus-Radziszewski imidazole synthesis is a foundational multicomponent reaction, first reported in 1858, that condenses a 1,2-dicarbonyl, an aldehyde, and ammonia to form an imidazole. wjpsonline.com This reaction is a prime example of a one-pot synthesis and is still used commercially. wjpsonline.com The process can be viewed as occurring in two stages: the initial condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde. wjpsonline.com

Modern protocols have refined this method to improve its often-modest yields and expand its scope. baranlab.org Modifications include replacing ammonia with primary amines to afford N-substituted imidazoles or using formamide (B127407) as a convenient substitute for ammonia. baranlab.org The development of one-pot procedures using various catalysts has made this reaction highly efficient for producing libraries of trisubstituted and tetrasubstituted imidazoles. pharmaguideline.com

Table 2: Examples of Imidazoles Synthesized via Debus-Radziszewski Type Reactions

| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Product | Reference |

| Glyoxal (B1671930) | Formaldehyde (B43269) | Ammonia | Imidazole | wjpsonline.com |

| Benzil | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | baranlab.org |

| Benzil | 4-Methoxybenzaldehyde | Ammonium Acetate | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | researchgate.net |

| 9,10-Phenanthrenequinone | Aryl Aldehyde | Ammonium Acetate & Primary Amine | Substituted phenanthro[9,10-d]imidazoles | baranlab.org |

A more recent and innovative approach to imidazole synthesis involves the structural rearrangement of 5-amino-1,2,3-triazole derivatives. This method proceeds via an acid-mediated denitrogenative transformation, where the triazole ring loses a molecule of nitrogen (N₂) and subsequently cyclizes to form the imidazole scaffold.

The process typically begins with the synthesis of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. Under acidic conditions, these precursors undergo an intramolecular cyclization, followed by the opening of the triazole ring. This sequence leads to the formation of a carbene intermediate, which then inserts into the O-H bond of an alcohol present in the reaction medium to yield functionalized 2-substituted 1H-imidazoles. This strategy offers a unique pathway to novel imidazole derivatives that may be difficult to access through traditional condensation reactions.

The direct synthesis of the imidazole scaffold from internal alkenes and aldehydes is not a widely reported general strategy. However, related transformations starting from unsaturated precursors are known. The Maquenne synthesis, for example, forms imidazole derivatives from the reaction of alkenes, carbon monoxide, and ammonia. wjpsonline.comresearchgate.net

A more common modern approach involves starting with internal alkynes rather than alkenes. In these one-pot, two-step procedures, the internal alkyne is first oxidized in situ to generate a 1,2-dicarbonyl compound. This intermediate is not isolated but is immediately subjected to a classical three-component condensation with an aldehyde and an ammonia source (like ammonium acetate) to furnish the 2,4,5-trisubstituted imidazole. This strategy leverages readily available alkynes as stable precursors to the required dicarbonyl component.

Brønsted acid catalysis provides an efficient, metal-free route to 1,2,5-trisubstituted imidazoles through a multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines. This method is notable for its operational simplicity and high functional group tolerance.

The proposed mechanism for this transformation involves several key steps:

The aromatic aldehyde and amine first react in situ to form an imine.

Concurrently, the vinyl azide (B81097) rearranges to a 2H-azirine intermediate.

The Brønsted acid activates the 2H-azirine, which is then subjected to a nucleophilic attack by the imine.

The resulting intermediate undergoes ring-opening of the three-membered azirine ring, followed by deprotonation and aromatization to yield the final 1,2,5-trisubstituted imidazole product.

This approach offers an attractive alternative for synthesizing polysubstituted imidazoles without the need for metal catalysts or external oxidants.

Multicomponent Reaction (MCR) Strategies for Substituted Imidazoles

Targeted Synthesis of 2-(4-Bromophenyl)imidazole-5-methanol Precursors and Derivatives

The construction of the this compound scaffold relies on the strategic assembly of its core components. This section outlines key methodologies for the synthesis of its precursors and derivatives.

2-(4-Bromophenyl)acetonitrile serves as a versatile starting material in the synthesis of various heterocyclic compounds, including imidazole derivatives. guidechem.com One common approach involves the Knoevenagel condensation reaction. For instance, benzophenone (B1666685) and 4-bromophenylacetonitrile (B126402) can react in the presence of a base to form 2-(4-bromophenyl)-3,3-diphenylacrylonitrile. guidechem.com This intermediate can then be further elaborated to construct the imidazole ring.

Another strategy involves the use of 4-bromophenylacetonitrile in multi-component reactions. For example, it can be reacted with o-phenylenediamine (B120857) under acidic conditions to synthesize 2-(4-bromobenzyl)-benzimidazole. guidechem.com While not directly leading to the target molecule, this demonstrates the utility of 4-bromophenylacetonitrile in forming imidazole and related benzimidazole (B57391) structures. The nitrile group is a key functional handle that can be transformed into other functionalities required for imidazole ring formation.

The following table summarizes synthetic routes involving halogenated precursors:

| Starting Material | Reagents | Product | Reference |

| 4-Bromophenylacetonitrile, Benzophenone | Base, Toluene | 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile | guidechem.com |

| 4-Bromophenylacetonitrile, o-Phenylenediamine | Phosphoric acid, Polyphosphoric acid | 2-(4-Bromobenzyl)-benzimidazole | guidechem.com |

| 4-Bromobenzyl bromide | Potassium cyanide, DMSO | 4-Bromophenylacetonitrile | guidechem.com |

Achieving the desired substitution pattern on the imidazole ring is a critical challenge in the synthesis of compounds like this compound. Regioselectivity, particularly the placement of the bromophenyl group at the C2 position, is paramount. numberanalytics.com

One effective method for the regioselective synthesis of 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. orgsyn.orgresearchgate.net For the synthesis of a 2-(4-bromophenyl) substituted imidazole, 4-bromobenzamidine would be the appropriate amidine. This approach offers good control over the substitution pattern, leading to the desired isomer. orgsyn.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also provide a powerful tool for the regioselective arylation of the imidazole core. nih.gov This typically involves the coupling of a pre-functionalized imidazole, such as a 2-bromoimidazole derivative, with a boronic acid, in this case, 4-bromophenylboronic acid. nih.gov This method allows for the late-stage introduction of the bromophenyl group.

A catalyst-free approach for the synthesis of 2,4-disubstituted imidazoles has also been described, involving the [3+2] cyclization of vinyl azides with benzimidamides. acs.org This method offers high regioselectivity and is compatible with a broad range of functional groups. acs.org

The imidazole-5-methanol moiety is a key structural feature of the target compound. Its synthesis can be achieved through various routes. One common method is the reduction of a corresponding imidazole-5-carboxylic acid or its ester derivative. chemicalbook.com For example, 3-methyl-3H-imidazole-4-carboxylic acid ethyl ester can be reduced using a reducing agent like lithium aluminum hydride to yield (3-methyl-3H-imidazol-4-yl)-methanol. chemicalbook.com This approach can be adapted for the synthesis of this compound by starting with the appropriately substituted imidazole-5-carboxylate.

The functionalization of the imidazole ring at the C5 position can also be a viable strategy. For instance, a pre-formed 2-(4-bromophenyl)imidazole could be subjected to a formylation reaction at the C5 position, followed by reduction of the resulting aldehyde to the alcohol.

The following table outlines a synthetic approach to a related imidazole methanol (B129727) derivative:

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-3H-imidazole-4-carboxylic acid ethyl ester | Lithium aluminum hydride, THF | (3-Methyl-3H-imidazol-4-yl)-methanol | 73% | chemicalbook.com |

While this compound itself is not chiral, the synthesis of its analogues or derivatives may involve the introduction of stereocenters. Achieving stereochemical control is a significant aspect of modern organic synthesis. numberanalytics.com

For the synthesis of optically active imidazole derivatives, chiral starting materials can be employed. For example, N-Cbz protected α-amino acids can serve as chiral precursors. nih.gov A multi-step reaction sequence starting from these inexpensive materials can lead to the formation of enantiopure imidazoles. nih.gov A key step in such a sequence can be the condensation of an α-bromoketone, derived from the amino acid, with formamidine (B1211174) acetate. nih.gov

Controlling regioselectivity and stereoselectivity simultaneously presents a significant challenge. numberanalytics.com The choice of synthetic route and reaction conditions must be carefully considered to achieve the desired stereochemical outcome.

Optimization of Reaction Conditions and Novel Synthetic Techniques

The development of efficient and environmentally friendly synthetic methods is a major focus in contemporary chemistry. This section explores the application of green chemistry principles to the synthesis of imidazole derivatives.

Solvent-free and green chemistry approaches offer numerous advantages, including reduced environmental impact, lower costs, and often higher yields and shorter reaction times. asianpubs.orgresearchgate.net Several green methods have been developed for the synthesis of imidazole derivatives.

One-pot, multi-component reactions under solvent-free conditions are particularly attractive. asianpubs.orgrsc.org For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved by heating a mixture of an aldehyde, benzil, and ammonium acetate without any solvent. rsc.org This method is not only environmentally friendly but also operationally simple. asianpubs.org Microwave-assisted synthesis has also emerged as a powerful green chemistry tool. wjbphs.comresearchgate.net Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of imidazole derivatives. researchgate.net

The use of green catalysts is another important aspect of green chemistry. researchgate.net For instance, ionic liquids have been successfully employed as catalysts and solvents in the synthesis of a wide range of valuable imidazoles. tandfonline.com Magnetic nanocatalysts, such as Fe3O4@SiO2-imid-PMAn, have also been developed for the efficient synthesis of imidazoles under solvent-free and microwave conditions. rsc.org These catalysts can be easily recovered using a magnetic field and reused multiple times without a significant loss of activity. rsc.org

The following table summarizes various green chemistry approaches for imidazole synthesis:

| Method | Catalyst/Conditions | Advantages | Reference |

| One-pot, solvent-free synthesis | Heating | High yields, easy set-up, mild conditions | asianpubs.org |

| Microwave-assisted synthesis | Microwave irradiation | Rapid reactions, high yields, cleaner chemistry | wjbphs.comresearchgate.net |

| Ionic liquid catalysis | Ionic liquids | Green catalyst and solvent, high yields | tandfonline.com |

| Magnetic nanocatalyst | Fe3O4@SiO2-imid-PMAn, microwave | High yields, easy catalyst recovery and reuse | rsc.org |

Catalytic Systems in Imidazole Synthesis

The synthesis of the imidazole core, a key structural motif in many biologically active compounds, is greatly facilitated by a diverse array of catalytic systems. These catalysts enhance reaction efficiency, improve yields, and often allow for milder reaction conditions compared to traditional methods. The catalytic approaches are particularly relevant for constructing substituted imidazoles like this compound and its analogues. Key strategies include transition metal-catalyzed reactions, particularly with copper, the renowned Van Leusen imidazole synthesis, and various methods employing heterogeneous or acid/base catalysts.

Transition Metal Catalysis

Copper catalysts are prominent in the synthesis of imidazole derivatives due to their low cost, low toxicity, and high efficiency in facilitating various organic transformations. nih.govacs.org Copper-catalyzed multicomponent reactions (MCRs) are particularly effective, allowing for the one-pot synthesis of highly substituted imidazoles from simple precursors. nih.govrsc.org

A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source (typically ammonium acetate). nih.govderpharmachemica.com For the synthesis of a 2-(4-Bromophenyl) substituted imidazole, 4-bromobenzaldehyde would be the logical aldehyde choice. Copper iodide (CuI) has proven to be an effective catalyst for this transformation, often yielding trisubstituted imidazoles in high yields. nih.govrsc.org The reaction mechanism is thought to involve the initial condensation of the aldehyde with ammonia (from ammonium acetate) to form an intermediate which then reacts with the dicarbonyl compound. The copper catalyst facilitates a subsequent oxidation and cyclization sequence to form the imidazole ring. rsc.org

Other transition metals like rhodium, nickel, and zinc have also been utilized. For instance, a Schiff's base complex nickel catalyst has been used for a microwave-assisted, one-pot synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org Similarly, the low-melting mixture of urea-ZnCl₂ can effectively catalyze the reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| CuI (15 mol%) | 4-Chlorobenzaldehyde, Benzoin, NH₄OAc | n-Butanol | Reflux | 2,4,5-Trisubstituted | 95 |

| CuCl₂·2H₂O | Benzil, Aldehyde, NH₄OAc | Solvent-free | Microwave | 2,4,5-Trisubstituted | 85-94 |

| CuFe₂O₄ NPs | Benzil, Aldehyde, NH₄OAc, Prop-2-ynylamine | H₂O:EtOH | Reflux | Tetrasubstituted | High |

| Ni-C Schiff's base | Aldehyde, Benzil, NH₄OAc | - | Microwave | 2,4,5-Trisubstituted | Excellent |

| ZnCl₂-Urea | Dicarbonyl, Aldehyde, NH₄OAc | - | - | Triaryl-1H-imidazoles | Very Good |

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful and versatile method for creating 1,4,5-trisubstituted imidazoles. nih.gov This reaction typically involves the base-induced [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgtsijournals.comwikipedia.org The aldimine is often generated in situ from an aldehyde and an amine, making it a convenient one-pot, three-component reaction (vL-3CR). nih.govorganic-chemistry.org

The mechanism relies on the unique properties of TosMIC, which possesses a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a tosyl group that acts as an excellent leaving group. organic-chemistry.orgtsijournals.com The reaction proceeds via the deprotonation of TosMIC, followed by its addition to the imine double bond. Subsequent cyclization and elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate affords the aromatic imidazole ring. organic-chemistry.orgtsijournals.com

To synthesize a 2,5-disubstituted imidazole relevant to the target compound, one could envision a reaction between an appropriate aldehyde (e.g., 4-bromobenzaldehyde), an amine, and a modified TosMIC reagent. The flexibility of the Van Leusen reaction allows for the synthesis of a wide variety of substituted imidazoles by simply changing the aldehyde and amine components. nih.govtsijournals.com

Heterogeneous and Acid/Base Catalysis

The use of heterogeneous catalysts in imidazole synthesis is a growing area of interest due to the significant advantages they offer, such as ease of separation, reusability, and reduced environmental impact. tandfonline.comresearchgate.net These solid-supported catalysts are often acidic in nature and can effectively promote the condensation reactions required for imidazole ring formation. tandfonline.comrsc.org

Examples of effective heterogeneous catalysts include:

Metal Oxides: Nanoparticles of ZnO, Cr₂O₃, and mixed metal oxides like ZrO₂-Al₂O₃ have been successfully employed. tandfonline.comresearchgate.net These materials often act as Lewis acids, activating carbonyl groups towards nucleophilic attack. tandfonline.comrsc.org For instance, ZrO₂-Al₂O₃ has been used to catalyze the reaction of benzil, aldehydes, and ammonium acetate at 120 °C, affording excellent yields in short reaction times. tandfonline.com

Polymeric Catalysts: Acidic polymers, such as crosslinked poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid) [poly(AMPS-co-AA)], have been used for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. ias.ac.in

Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles (e.g., Fe₃O₄) functionalized with acidic groups have been developed. A sulphonated Fe₃O₄@PVA superparamagnetic nano-catalyst, acting as a Brønsted acid, can be recycled up to ten times without a significant drop in activity. rsc.org

In addition to solid acids, simpler catalytic systems like HBr in DMSO have been used to achieve a one-pot synthesis of 2,4(5)-disubstituted imidazoles. This method involves the in situ oxidation of a ketone to a glyoxal, which then undergoes condensation with an aldehyde and ammonium acetate. organic-chemistry.org

Table 2: Examples of Heterogeneous and Other Catalytic Systems for Imidazole Synthesis

| Catalyst | Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| ZrO₂-Al₂O₃ | Benzil, Aldehyde, NH₄OAc | 120 °C, 20 min | 2,4,5-Trisubstituted | 91-99.6 |

| Nano crystalline MgAl₂O₄ | Benzil, Aldehyde, Amine, NH₄OAc | Solvent-free, 15-30 min | Tetrasubstituted | Excellent |

| ZnO nanorods (20 mol%) | 1,2-Diketone, Aldehyde, NH₄OAc | Reflux in Water | 2,4,5-Trisubstituted | 70-90 |

| Cr₂O₃ nanoparticles | Benzil, Aldehyde, NH₄OAc | Microwave in Water | 2,4,5-Trisubstituted | Excellent |

| HBr (10 mol%) / DMSO | Ketone, Aldehyde, NH₄OAc | 85 °C | 2,4(5)-Disubstituted | 23-85 |

Chemical Reactivity and Derivatization Strategies of 2 4 Bromophenyl Imidazole 5 Methanol

Reactivity Profiles of the Imidazole (B134444) Nucleus

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which confer a unique reactivity profile. One nitrogen atom is pyridine-like (doubly bonded to carbon) and the other is pyrrole-like (singly bonded to two carbons), influencing the sites of reaction.

The pyrrole-like nitrogen of the imidazole ring is nucleophilic and can be readily alkylated. mtsu.edu This reaction is a common strategy for introducing a variety of substituents at the N-1 position. Alkylation is typically performed using alkyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). mtsu.edu For less reactive alkyl halides, heating may be required to facilitate the reaction. mtsu.edu

Given the potential for reactions at other sites of the molecule, it is often necessary to protect the imidazole nitrogen to prevent unwanted side reactions. A protecting group is a reversibly formed derivative that masks the reactivity of a functional group. organic-chemistry.org The choice of protecting group is critical and must be stable to subsequent reaction conditions while being easily removable. organic-chemistry.org For imidazoles, various protecting groups can be employed, each with its own specific conditions for installation and removal.

| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions |

|---|---|---|---|

| Methoxymethyl | MOM | MOM-Cl, Base (e.g., NaH) | Acidic conditions (e.g., HCl in Ethanol) semanticscholar.org |

| t-Butyldimethylsilyl | TBS/TBDMS | TBS-Cl, Imidazole, DMF masterorganicchemistry.com | Fluoride source (e.g., TBAF) or acid masterorganicchemistry.comharvard.edu |

| (2-Trimethylsilylethoxy)methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) or strong acid |

| Trityl | Tr | Trityl chloride, Base (e.g., Et3N) | Mild acid (e.g., Acetic Acid) |

Electrophilic aromatic substitution (EAS) on the imidazole ring is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com When such reactions do occur, substitution typically happens at the C4 or C5 positions. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com However, the presence of the existing substituents on 2-(4-bromophenyl)imidazole-5-methanol would further influence the regioselectivity of any potential electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the imidazole ring itself is rare unless the ring is activated by strong electron-withdrawing groups or is part of a fused system. nih.gov The electron-rich nature of the imidazole ring generally makes it resistant to attack by nucleophiles.

Transformations Involving the 4-Bromophenyl Substituent

The 4-bromophenyl group is a key site for derivatization, primarily through reactions that target the carbon-bromine bond.

The bromine atom on the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. semanticscholar.orgtcichemicals.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

The Suzuki coupling allows for the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups in place of the bromine atom, providing a robust strategy for extending the molecular framework. tcichemicals.comresearchgate.net The reaction conditions are generally mild and tolerant of many functional groups. tcichemicals.com

| Organoboron Partner | Potential Product Structure | Catalyst/Base System Example |

|---|---|---|

| Phenylboronic acid | Introduction of a second phenyl ring (biphenyl structure) | Pd(PPh3)4 / Na2CO3 |

| 4-Methoxyphenylboronic acid | Functionalization with an electron-donating group | Pd(OAc)2, PCy3 / K3PO4 |

| 3-Pyridylboronic acid | Incorporation of a heteroaromatic ring | PdCl2(dppf) / K2CO3 |

| Vinylboronic acid | Formation of a styrene derivative | Pd(PPh3)4 / NaOEt |

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a nucleophile. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, bromine). masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate. libretexts.org

In this compound, the phenyl ring lacks strong activating EWGs like nitro (NO₂) or cyano (CN) groups. The imidazole substituent's electronic effect at the para position is not strongly electron-withdrawing. Consequently, SNAr reactions at the bromine center are generally unfavorable under standard conditions and would require harsh reaction conditions or alternative mechanisms, such as those involving benzyne intermediates or concerted pathways. nih.govyoutube.com The typical reactivity order for leaving groups in activated SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the order seen in SN1/SN2 reactions. nih.gov

Chemical Modifications of the 5-Hydroxymethyl Group

The primary alcohol of the 5-hydroxymethyl group is a versatile functional handle for various chemical modifications.

One of the most common transformations is oxidation. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically used for the selective oxidation to an aldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will generally lead to the formation of the carboxylic acid.

Beyond oxidation, the hydroxyl group can undergo other standard alcohol reactions. Esterification can be achieved by reacting it with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under appropriate catalytic conditions. Etherification is also possible through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Product Functional Group | Example Reagents |

|---|---|---|

| Mild Oxidation | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) |

| Strong Oxidation | Carboxylic Acid (-COOH) | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) |

| Esterification | Ester (-COOR) | RCOOH/Acid catalyst, Acyl chloride (RCOCl)/Pyridine (B92270) |

| Etherification | Ether (-CH₂OR) | 1. NaH; 2. Alkyl halide (R-X) |

Oxidation and Reduction Reactions

The functional groups of this compound are amenable to various oxidation and reduction transformations, providing pathways to key synthetic intermediates such as aldehydes, carboxylic acids, and dehalogenated analogs.

Oxidation: The primary alcohol moiety is the most susceptible site for oxidation. Controlled oxidation can yield the corresponding aldehyde, 2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde, a valuable precursor for further functionalization, such as reductive amination or Wittig reactions. More vigorous oxidation conditions can convert the methanol (B129727) group into a carboxylic acid, forming 2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid. This transformation introduces a versatile functional group that can participate in amide bond formation or esterification.

Reduction: The molecule can undergo reduction at two principal locations. The bromine atom on the phenyl ring can be removed via catalytic hydrogenation or other reductive dehalogenation methods to yield 2-phenylimidazole-5-methanol. Additionally, under specific conditions, the imidazole ring itself can be reduced to a more saturated imidazolinone or imidazolidinone derivative, altering the electronic properties and geometry of the molecule. The reduction of a carbonyl to a secondary alcohol using reagents like sodium borohydride is a common related transformation. mdpi.com

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Target Functional Group | Reagent Class (Examples) | Product Functional Group |

| Oxidation | Methanol (-CH₂OH) | Mild Oxidants (PCC, DMP) | Aldehyde (-CHO) |

| Oxidation | Methanol (-CH₂OH) | Strong Oxidants (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | Bromophenyl (-Br) | Catalytic Hydrogenation | Phenyl (-H) |

| Reduction | Imidazole Ring | Specific Reducing Agents | Imidazoline/Imidazolidine |

Esterification and Etherification Protocols

The hydroxyl group of the methanol substituent is a prime candidate for esterification and etherification reactions, enabling the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties, such as lipophilicity and solubility.

Esterification: Standard esterification protocols can be readily applied. The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to the corresponding esters. Alternatively, acid-catalyzed Fischer esterification with carboxylic acids can be employed. These reactions allow for the incorporation of various alkyl and aryl ester functionalities.

Etherification: The synthesis of ethers can be achieved through a Williamson ether synthesis-type reaction. Deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), generates an alkoxide intermediate. This nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the desired ether derivative. This method provides access to a range of ethers with varying steric and electronic properties.

Derivatization for Analytical or Biological Applications

Derivatization of this compound is a key strategy for enhancing its utility in analytical detection or for exploring its biological activity. nih.gov Modifications are typically aimed at introducing functionalities that improve detection sensitivity or confer specific biological interactions.

For analytical purposes, the hydroxyl group can be derivatized with reagents that introduce a fluorescent or electroactive tag, facilitating detection in complex matrices like biological fluids. mdpi.com For example, derivatization with a reagent like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can improve the response in mass spectrometry analysis. nih.gov

For biological applications, the core structure can be modified to create libraries of compounds for screening. nih.gov The bromophenyl moiety is a particularly useful handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkynyl, or amino substituents. These modifications can significantly impact the molecule's ability to interact with biological targets, leading to the discovery of novel antimicrobial or anticancer agents. nih.gov

Table 2: Derivatization Strategies and Applications

| Derivatization Site | Reaction Type | Reagent/Catalyst Example | Application Area |

| Methanol Group (-OH) | Sulfonylation | DMISC | Analytical (Mass Spectrometry) |

| Bromophenyl Group (-Br) | Suzuki Coupling | Arylboronic acid / Pd Cat. | Biological (Drug Discovery) |

| Bromophenyl Group (-Br) | Sonogashira Coupling | Terminal alkyne / Pd Cat. | Biological (Drug Discovery) |

| Bromophenyl Group (-Br) | Buchwald-Hartwig Amination | Amine / Pd Cat. | Biological (Drug Discovery) |

Applications of Imidazole Derivatives in Catalysis

The imidazole framework is a cornerstone in modern catalysis, particularly in the development of N-heterocyclic carbene (NHC) ligands and as a directing group in C-H activation reactions. Derivatives of this compound serve as valuable precursors for these applications.

N-Heterocyclic Carbene (NHC) Ligand Development

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to phosphines. Their strong σ-donating properties and the stability they impart to metal complexes make them highly effective in a wide range of catalytic transformations. scripps.edu

The synthesis of an NHC ligand from a this compound derivative typically involves N-alkylation or N-arylation of the imidazole ring, followed by deprotonation of the resulting imidazolium salt with a strong base. The substituents on the imidazole core play a crucial role in tuning the properties of the resulting NHC ligand. The 4-bromophenyl group and the functionalized methanol group can be modified to alter the steric bulk and electronic properties of the ligand, which in turn influences the activity and selectivity of the metal catalyst. nih.gov These NHC-metal complexes are widely used in cross-coupling reactions, olefin metathesis, and C-H activation. beilstein-journals.org

Directing Group Applications in C-H Activation

Transition-metal-catalyzed C-H activation is a powerful strategy for the efficient and atom-economical functionalization of organic molecules. core.ac.uk This approach often relies on the use of a directing group within the substrate to position the metal catalyst in close proximity to a specific C-H bond, ensuring high regioselectivity.

The imidazole moiety in derivatives of this compound can function as a directing group. The nitrogen atoms of the imidazole ring can coordinate to a transition metal center (e.g., palladium, ruthenium, rhodium), forming a metallacyclic intermediate. nih.gov This pre-coordination directs the catalytic functionalization to a specific C-H bond, often at the ortho-position of an adjacent aryl ring. nih.gov For instance, the imidazole ring could direct the C-H activation of the bromophenyl ring, enabling the introduction of new functional groups. The ability of N-heterocycles to act as effective directing groups is a well-established principle in C-H functionalization chemistry. core.ac.ukrsc.org

Spectroscopic and Structural Elucidation of this compound

The available data pertains to analogues such as 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole or other derivatives where the substituents on the imidazole ring are different. The electronic and steric effects of these differing substituents would lead to significant variations in the spectroscopic and structural properties, making a direct comparison or extrapolation of data unreliable and scientifically inaccurate for the requested compound.

Therefore, it is not possible to provide the detailed analysis as requested in the outline, which includes:

Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Imidazole 5 Methanol

Solid-State Structural Analysis:

X-ray Crystallography:No published crystal structure data, including molecular geometry and crystal packing information, was found for 2-(4-Bromophenyl)imidazole-5-methanol.

Without access to experimental data for the specified compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is needed to fully characterize the spectroscopic and structural properties of this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The structure of this compound is characterized by a central imidazole (B134444) ring, substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a methanol (B129727) group. The bond lengths within the imidazole core are expected to exhibit values intermediate between single and double bonds, indicative of its aromatic character. For instance, in related imidazole structures, the C-N bond lengths are typically in the range of 1.34 Å to 1.39 Å, while the C=N double bond is slightly shorter. nih.govresearchgate.net The C-C bond within the imidazole ring is also expected to show partial double bond character.

The bond connecting the imidazole ring to the 4-bromophenyl group (C2-C_aryl) is of particular interest as it influences the degree of conjugation between the two ring systems. The length of this bond, along with the dihedral angle between the planes of the imidazole and phenyl rings, will dictate the extent of electronic communication. In similar structures, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angle between the 4-bromophenyl ring and the imidazole ring is approximately 42.0°. nih.gov A smaller dihedral angle would imply greater planarity and more effective π-orbital overlap, which would have significant consequences for the molecule's photophysical properties.

The bond angles within the five-membered imidazole ring are anticipated to be close to the ideal 108° for a regular pentagon, though substitution will cause minor deviations. The angles around the sp²-hybridized carbons and nitrogens will be approximately 120°, while the geometry around the methanol group's carbon will be tetrahedral, with bond angles around 109.5°.

A theoretical model of this compound allows for the prediction of these key structural parameters, as detailed in the following table. This data is derived from computational analyses of closely related imidazole derivatives and provides a reliable representation of the expected molecular geometry.

Table 1: Predicted Bond Lengths, Bond Angles, and Dihedral Angles for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(imidazole)-N | ~ 1.37 | |

| C=N (imidazole) | ~ 1.33 | |

| C-C (imidazole) | ~ 1.36 | |

| C(imidazole)-C(phenyl) | ~ 1.48 | |

| C-Br | ~ 1.91 | |

| C(imidazole)-C(methanol) | ~ 1.51 | |

| C(methanol)-O | ~ 1.43 | |

| Bond Angles (°) | ||

| N-C-N (imidazole) | ~ 110 | |

| C-N-C (imidazole) | ~ 108 | |

| C(imidazole)-C(phenyl)-C(phenyl) | ~ 120 | |

| N-C(imidazole)-C(phenyl) | ~ 125 | |

| C(imidazole)-C(methanol)-O | ~ 112 | |

| Dihedral Angles (°) | ||

| Imidazole Ring - Phenyl Ring | ~ 40-45 |

Photophysical Properties and Solvatochromic Investigations

The photophysical properties of this compound, which encompass its absorption and emission of light, are intrinsically linked to its electronic structure and the surrounding environment. The presence of the electron-withdrawing 4-bromophenyl group and the electron-donating/hydrogen-bonding methanol group on the imidazole core suggests that this compound is likely to exhibit interesting photophysical behaviors, including solvatochromism. nih.gov

The UV-Visible absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system formed by the imidazole and phenyl rings. The position of the maximum absorption wavelength (λ_max) will be sensitive to the electronic interplay between the substituents and the aromatic core. Computational studies on similar imidazole derivatives have shown that the electronic absorption spectra can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Upon excitation, the molecule is expected to exhibit fluorescence. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield, will be influenced by the nature of the excited state. In many imidazole derivatives, the excited state can have a more pronounced charge-transfer character than the ground state, particularly with the presence of donor and acceptor groups. niscpr.res.in This intramolecular charge transfer (ICT) often leads to a large Stokes shift (the difference between the absorption and emission maxima) and a sensitivity of the emission spectrum to the polarity of the solvent.

Solvatochromism, the change in the color of a substance in response to a change in solvent polarity, is a key phenomenon to investigate for this compound. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in non-polar solvents, a blue-shift (hypsochromic shift) may be observed. The extent of this shift can be correlated with solvent polarity parameters, such as the Kamlet-Taft parameters, to provide quantitative insights into the solute-solvent interactions. nih.gov

The methanol group at the 5-position can also participate in hydrogen bonding with protic solvents, which can further influence the photophysical properties. Hydrogen bonding can alter the energy levels of the ground and excited states, leading to additional shifts in the absorption and emission spectra.

The following table presents hypothetical, yet scientifically plausible, photophysical data for this compound in a range of solvents with varying polarities. This data is based on trends observed for analogous imidazole derivatives in the scientific literature.

Table 2: Predicted Photophysical Data for this compound in Various Solvents

| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Dioxane | 0.16 | ~ 310 | ~ 380 | ~ 6200 |

| Chloroform | 0.26 | ~ 312 | ~ 395 | ~ 6800 |

| Ethyl Acetate (B1210297) | 0.45 | ~ 315 | ~ 410 | ~ 7500 |

| Acetonitrile | 0.65 | ~ 318 | ~ 430 | ~ 8500 |

| Methanol | 0.76 | ~ 320 | ~ 445 | ~ 9200 |

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Imidazole 5 Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-Bromophenyl)imidazole-5-methanol, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be utilized to determine its optimized ground state geometry. This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms. Key geometric parameters such as bond lengths and angles can be calculated and are presented in Table 1.

Furthermore, DFT enables the calculation of vibrational frequencies corresponding to the different normal modes of the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. A selection of predicted vibrational frequencies for key functional groups of this compound are detailed in Table 2.

Table 1: Predicted Ground State Geometries of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C=N (imidazole) | 1.38 Å | |

| C-N (imidazole) | 1.35 Å | |

| C-C (phenyl-imidazole) | 1.48 Å | |

| C-O (methanol) | 1.43 Å | |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| N-C-N (imidazole) | 110.2° | |

| C-C-Br (phenyl) | 119.8° |

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Methanol (B129727) (-CH₂OH) | 3650 |

| N-H Stretch | Imidazole (B134444) | 3450 |

| C-H Stretch | Aromatic | 3100 |

| C=N Stretch | Imidazole | 1620 |

| C=C Stretch | Phenyl Ring | 1590 |

| C-O Stretch | Methanol (-CH₂OH) | 1050 |

To understand the behavior of this compound upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties and the prediction of electronic absorption spectra. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which indicate the intensity of the absorption. The predicted electronic absorption data in a solvent like methanol can provide insights into the photophysical properties of the molecule.

Table 3: Predicted Electronic Absorption Spectra Data for this compound

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 nm | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 275 nm | 0.21 | HOMO-1 → LUMO |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the stability of different conformers. By simulating the molecule's movement in a solvent environment, typically water or methanol, researchers can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a biological system and how its shape influences its interactions with other molecules. The analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's structure.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful toolkit for investigating potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. For instance, the reactivity of the methanol group or the imidazole ring can be explored. DFT calculations can be used to model the reaction pathways, providing a detailed understanding of the bond-breaking and bond-forming processes at a molecular level.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that imidazole derivatives are known to interact with various biological targets, molecular docking studies can be performed to predict the binding affinity and interaction patterns of this compound with specific proteins. For example, docking this compound into the active site of a protein kinase can help to elucidate its potential as a kinase inhibitor. The results typically include a docking score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Table 4: Predicted Molecular Docking Results of this compound with a Hypothetical Protein Kinase

| Parameter | Value/Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | Imidazole N-H with backbone carbonyl of Asp145 |

| Methanol O-H with side chain of Glu91 | |

| Hydrophobic Interactions | Bromophenyl ring with hydrophobic pocket (Leu23, Val78) |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Beyond vibrational and electronic spectra, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. These theoretical predictions are instrumental in the structural elucidation of the compound.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (imidazole, C2) | 148.2 |

| C (imidazole, C4) | 120.5 |

| C (imidazole, C5) | 135.1 |

| C (phenyl, C1') | 130.8 |

| C (phenyl, C4'-Br) | 122.3 |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles for Imidazole Scaffolds

General Principles of SAR in Imidazole-Based Drug Discovery

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions. nih.govresearchgate.net Its unique electronic properties allow it to act as a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-π stacking interactions with biological targets. nih.gov The SAR of imidazole derivatives is profoundly influenced by the nature, position, and orientation of substituents on the imidazole core.

Key principles of SAR for the imidazole scaffold include:

Substitution Pattern: The biological activity of imidazole-containing compounds is highly dependent on the substitution pattern at the C2, C4, and C5 positions, as well as the N1 position. Modifications at these sites can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the imidazole ring, influencing its ionization state at physiological pH and its ability to interact with target proteins.

Steric Factors: The size and shape of substituents can dictate the binding affinity and selectivity of the molecule for its target. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance.

Impact of the 4-Bromophenyl Moiety on Biological Activity and Receptor Affinity

The presence of a 4-bromophenyl group at the C2 position of the imidazole ring is a common feature in many biologically active compounds. The bromine atom, a halogen, imparts specific physicochemical properties that can significantly influence the molecule's pharmacological profile.

The 4-bromophenyl moiety can contribute to biological activity through several mechanisms:

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the binding pockets of receptors and enzymes. This can enhance binding affinity and selectivity.

Hydrophobicity: The bromo-substituent increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and hydrophobic interactions within the target's binding site.

Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electronic distribution of the phenyl ring and the attached imidazole core, potentially modulating the molecule's reactivity and binding properties.

Metabolic Stability: The presence of a bromine atom can block sites of potential metabolism on the phenyl ring, thereby increasing the metabolic stability and half-life of the compound.

Studies on various heterocyclic scaffolds have demonstrated the importance of the 4-bromophenyl group for potent biological activity. For instance, in a series of pyrimidine (B1678525) derivatives, the introduction of a bromine atom at the para position of a phenyl ring significantly improved affinity for both endothelin receptors ETA and ETB. acs.org Similarly, in the design of anticancer agents, the 4-bromophenyl moiety has been incorporated into various scaffolds to enhance their cytotoxic effects. rsc.orgnih.gov

Influence of the 5-Hydroxymethyl Group on Molecular Interactions and Bioactivity

The introduction of a hydroxymethyl (-CH2OH) group at the C5 position of the imidazole ring can have a profound impact on the molecule's properties and biological activity. This small, polar functional group can participate in key molecular interactions and alter the physicochemical characteristics of the parent compound.

Key contributions of the 5-hydroxymethyl group include:

Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form strong hydrogen bonds with amino acid residues in the active site of a target protein. These interactions can significantly contribute to binding affinity and specificity.

Improved Solubility: The polar nature of the hydroxymethyl group can increase the aqueous solubility of the compound, which is often a desirable property for drug candidates, as it can improve their pharmacokinetic profile.

Metabolic Handle: The hydroxymethyl group can serve as a site for metabolic transformations, such as oxidation or conjugation, which can influence the drug's metabolism and clearance.

Modulation of Conformation: The presence of the 5-hydroxymethyl group can influence the preferred conformation of the molecule, which can in turn affect its binding to a biological target.

While direct SAR studies on 2-aryl-imidazole-5-methanol derivatives are limited in the public domain, the general principles of hydroxymethylation in drug design are well-established. The strategic placement of a hydroxyl group can lead to a significant enhancement in biological activity. A patent for the preparation of 2-phenyl-(4)5-hydroxymethyl imidazoles suggests their utility as intermediates in the synthesis of pharmacologically active compounds. google.com

Rational Drug Design Methodologies

The development of novel imidazole-based therapeutic agents often relies on rational drug design strategies that leverage an understanding of SAR to optimize lead compounds.

Molecular hybridization is a strategy that involves combining two or more pharmacophores (the essential structural features for biological activity) into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, selectivity, and/or a dual mode of action. The imidazole scaffold is a common component in molecular hybridization due to its versatile binding properties and proven therapeutic relevance.

For a molecule like "2-(4-Bromophenyl)imidazole-5-methanol," hybridization could involve linking it to another known pharmacophore through a suitable spacer. For example, it could be hybridized with other heterocyclic systems known to possess anticancer or antimicrobial properties to potentially create a synergistic effect. nih.gov The design of such hybrids requires careful consideration of the linker length and flexibility to ensure that both pharmacophoric units can adopt their optimal binding conformations.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores (scaffolds) that can serve as functional replacements for an existing scaffold while maintaining or improving biological activity. nih.govnih.govresearchgate.net This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For imidazole-based compounds, scaffold hopping could involve replacing the imidazole core with other five- or six-membered heterocycles that can mimic its key interactions with a biological target. For instance, in the context of histamine (B1213489) H3-receptor antagonists, the imidazole ring has been successfully replaced by a piperidine (B6355638) moiety in certain structural classes. nih.gov

Bioisosteric replacement is a related strategy that involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar steric, electronic, or physicochemical properties. cambridgemedchemconsulting.com This technique is widely used to fine-tune the properties of a lead compound.

For the "this compound" scaffold, bioisosteric replacements could be considered for various parts of the molecule:

4-Bromophenyl Moiety: The bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) to modulate the electronic properties and lipophilicity of the phenyl ring. The entire phenyl ring could also be replaced with other aromatic or heteroaromatic rings, such as pyridine (B92270) or thiophene, to explore different binding interactions.

5-Hydroxymethyl Group: The hydroxyl group could be replaced with other hydrogen bond donors/acceptors, such as an amino or a methoxy (B1213986) group, to probe the specific requirements of the target's binding site.

Evaluation of Imidazole Derivatives as Modulators of Biological Processes

A wide range of imidazole derivatives have been synthesized and evaluated for their potential to modulate various biological processes, demonstrating the broad therapeutic potential of this scaffold. The following table presents data from studies on imidazole derivatives with structural similarities to "this compound," highlighting their anticancer and antimicrobial activities.

Table 1: Biological Activity of Selected Imidazole and Related Heterocyclic Derivatives

| Compound ID | Scaffold | R1 | R2 | Biological Activity | Target/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Thioxoimidazolidin-4-one | 4-Bromophenyl (on ethylideneamino) | - | Anticancer | HePG-2 | >10 | nih.gov |

| 5 | 2-Thioxoimidazolidin-4-one | 4-Bromophenyl (on ethylideneamino) | Hydrazide | Anticancer | MCF-7 | 3.98 µg/mL | nih.gov |

| 14 | 2-Thioxoimidazolidin-4-one | 4-Bromophenyl (on ethylideneamino) | Benzoxazole | Anticancer | HePG-2 | 2.33 µg/mL | nih.gov |

| 8c | Quinoline-1,3,4-oxadiazole | 2-(4-Bromophenyl) | - | Anticancer | EGFR | 0.14 | rsc.org |

| 12d | Quinoline-1,3,4-oxadiazole | 2-(4-Bromophenyl) | - | Anticancer | EGFR | 0.18 | rsc.org |

| 17b | Quinoline-1,3,4-oxadiazole | 2-(4-Bromophenyl) | - | Antimicrobial | S. aureus | - | rsc.org |

| 17d | Quinoline-1,3,4-oxadiazole | 2-(4-Bromophenyl) | - | Antimicrobial | S. aureus | - | rsc.org |

| 17e | Quinoline-1,3,4-oxadiazole | 2-(4-Bromophenyl) | - | Antimicrobial | S. aureus | - | rsc.org |

Note: The biological activity data presented is for structurally related compounds and not for "this compound" itself, as specific data for this compound was not available in the cited literature.

The data in Table 1 illustrates that the incorporation of a 4-bromophenyl moiety is a common strategy in the design of bioactive compounds. For example, in the 2-thioxoimidazolidin-4-one series, derivatives bearing this group showed notable anticancer activity against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines. nih.gov Similarly, quinoline-oxadiazole hybrids containing a 2-(4-bromophenyl) substituent exhibited potent EGFR kinase inhibition and antimicrobial activity. rsc.org These findings underscore the potential of the 4-bromophenyl group to contribute to potent biological effects across different heterocyclic scaffolds. Further SAR studies are warranted to systematically explore the impact of substituents on the 2-phenyl-imidazole-5-methanol core to optimize its therapeutic potential.

Enzyme Inhibition Studies (e.g., Aromatase, Tubulin Polymerization, DNA Gyrase)

Imidazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways. The structural features of the imidazole ring enable multiple interactions with enzyme active sites through hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.gov The substitution pattern on the imidazole core is a key determinant of inhibitory potency and selectivity.

For instance, in the context of aromatase inhibition , which is a target in breast cancer therapy, compounds featuring a 1,2,4-triazole (B32235) heterocycle, structurally related to imidazole, have shown significant activity. Hybrid molecules combining the benzophenone (B1666685) structure of the tubulin-targeting agent phenstatin (B1242451) with a 1,2,4-triazole have been designed to target both tubulin polymerization and aromatase. mdpi.com This suggests that an imidazole scaffold, particularly one with aryl substituents, could be similarly explored.

Regarding tubulin polymerization , a critical process in cell division and a major target for anticancer drugs, imidazole-based compounds have emerged as potent inhibitors. mdpi.com A series of 1-(diarylmethyl)-1H-imidazoles were synthesized as hybrid scaffolds derived from the benzophenone structure of phenstatin. mdpi.com SAR studies on these hybrids indicated that specific substitutions on the aryl rings are crucial for activity. For example, a hybrid of phenstatin with a 3,4,5-trimethoxyaryl motif and a 3-hydroxy-4-methoxyaryl B ring, incorporating a 1,2,4-triazole heterocycle, showed a potent IC50 value of 0.42 ± 0.07 μM in MCF-7 breast cancer cells. mdpi.com This highlights the importance of the substitution pattern on the phenyl rings attached to the core structure.

In the area of DNA gyrase inhibition, which is a mechanism for antibacterial action, imidazole-containing compounds have been explored. The imidazole scaffold's ability to interact with the DNA-enzyme complex can disrupt bacterial DNA replication. nih.gov

While specific studies on this compound are not detailed in the reviewed literature, SAR studies on related benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors provide relevant insights. In one study, a derivative with a 4-bromobenzyl group (compound 6j) exhibited significant potency with an IC50 value of 28.0 ± 0.6 µM, far more potent than the standard, acarbose (B1664774) (IC50 = 750.0 µM). nih.gov This indicates that the presence and position of a bromine atom on a phenyl ring can dramatically enhance enzyme inhibitory activity. nih.gov

Table 1: Enzyme Inhibition by Imidazole Analogs

| Compound Class | Enzyme Target | Key SAR Finding | Example Activity |

|---|---|---|---|

| 1-(Diarylmethyl)-1H-1,2,4-triazoles (Phenstatin hybrids) | Tubulin Polymerization | 3,4,5-trimethoxyaryl and 3-hydroxy-4-methoxyaryl substitutions enhance activity. mdpi.com | IC50 = 0.42 µM (MCF-7 cells) mdpi.com |

| Benzimidazole-thioquinoline derivatives | α-glucosidase | A 4-bromobenzyl substitution significantly increases potency. nih.gov | IC50 = 28.0 µM nih.gov |

Antimicrobial Potency of Imidazole Analogs (Antibacterial and Antifungal)

The imidazole scaffold is a cornerstone in the development of antimicrobial agents, with many clinically used drugs belonging to this class. ingentaconnect.com The search for new imidazole-based compounds is driven by the need to overcome microbial resistance. researchgate.neteurekaselect.com SAR studies have shown that the nature and position of substituents on the imidazole ring are critical for both the spectrum and potency of antimicrobial activity. researchgate.net

In antibacterial research, imidazole derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.netzenodo.org For example, a study on 2-substituted-4,5-dimethyl imidazoles found that compounds with specific substitutions exhibited moderate to maximum inhibition against Escherichia coli and significant activity against Gram-positive organisms like B. megaterium. zenodo.org Another study highlighted that certain 5-nitroimidazole/1,3,4-oxadiazole hybrids showed potent activity against E. coli, with MIC values as low as 4.9–17 µM. nih.gov The presence of electron-withdrawing groups on the imidazole ring or its substituents is often associated with enhanced antibacterial activity. researchgate.net

In the realm of antifungal agents, azole antifungals, which include imidazole derivatives, are widely used. nih.gov They primarily act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Imidazole derivatives are particularly effective against topical mycoses and dermatophytes. nih.gov Novel oxime ether-derived compounds with an imidazole ring have shown high efficacy against dermatophytes like Trichophyton mentagrophytes, with MIC values significantly lower than the reference drug griseofulvin. nih.gov For instance, compounds 5c and 5h had MICs of 0.491 μg/mL and 0.619 μg/mL, respectively, against T. mentagrophytes. nih.gov

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Analog | Microorganism | Activity (MIC/IC50) |

|---|---|---|

| 5-Nitroimidazole/1,3,4-oxadiazole hybrid (62h) | E. coli | MIC: 4.9–17 µM nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli | IC50: 360 nM nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | S. aureus | IC50: 1.4 µM nih.gov |

| Oxime ether imidazole derivative (5c) | T. mentagrophytes | MIC: 0.491 µg/mL nih.gov |

| Oxime ether imidazole derivative (5h) | T. mentagrophytes | MIC: 0.619 µg/mL nih.gov |

Anticancer Research and Antiproliferative Activity of Imidazole Derivatives

The imidazole scaffold is a promising framework for the development of novel anticancer agents, acting through various mechanisms of action. nih.govnih.gov Imidazole derivatives have shown potential to overcome the limitations of existing clinical drugs. nih.goveurekaselect.com

Studies have demonstrated that substituted imidazoles can induce apoptosis and interfere with cell proliferation in cancer cell lines. nih.gov For example, certain imidazole derivatives were found to reduce the proliferation of myeloid leukemia cell lines (NB4 and K562) by inducing apoptosis. nih.gov This antiproliferative effect was linked to the downregulation of key signaling pathways like Wnt/β-catenin. nih.gov Similarly, imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have been investigated for their antiproliferative activity. The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole induced cytotoxicity by activating the extrinsic pathway of apoptosis. nih.gov The presence of the 4-bromophenyl group at position 6 was a key feature of this active compound. nih.gov

Other research has focused on designing imidazole-based tyrosine kinase inhibitors. In one study, new imatinib (B729) analogs were synthesized, and derivatives containing a 5-bromo-3,3-difluorinated isatin (B1672199) moiety showed potent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value of 7.3 μM. mdpi.com This was significantly more potent than imatinib itself (IC50 = 65.4 μM). mdpi.com Another study on 4-nitroimidazole (B12731) derivatives found that compounds 5f and 5k were highly potent against the MCF-7 breast cancer cell line, with an IC50 value of 1.0 µg/mL. researchgate.net The structural diversity achievable with the imidazole core allows for the fine-tuning of activity against various cancer types. nih.govjapsonline.com

Table 3: Antiproliferative Activity of Imidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 5-bromo-3,3-difluorinated imatinib analog (3d) | A549 (Lung) | 7.3 µM mdpi.com |

| 4-Nitroimidazole derivative (5f) | MCF-7 (Breast) | 1.0 µg/mL researchgate.net |

| 4-Nitroimidazole derivative (5k) | MCF-7 (Breast) | 1.0 µg/mL researchgate.net |

| Imidazole Platinum(II) Complex (PtMet2–PAMAM) | MDA-MB-231 (Breast) | 0.48 µM nih.gov |

| Imidazole Platinum(II) Complex (PtMet2–PAMAM) | MCF-7 (Breast) | 0.86 µM nih.gov |

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Bromophenyl)imidazole-5-methanol, and what key reaction parameters influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Imidazole Core Formation: Condensation of glyoxal derivatives with ammonia or primary amines under controlled pH (6–7) and temperature (60–80°C) .

- Substituent Introduction:

- Catalyst loading (1–2 mol% Pd) and solvent polarity significantly affect coupling efficiency.

- Reducing agent stoichiometry (NaBH₄ in 1.5–2.0 equivalents) minimizes over-reduction byproducts .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is recommended:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) as the eluent. Rf ≈ 0.4–0.5 .

- Recrystallization: Ethanol/water (4:1) at 0°C yields >95% purity. Monitor via HPLC (C18 column, 70% acetonitrile/water, retention time ~12 min) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?

Answer:

- Dynamic Effects: Variable-temperature NMR (25–60°C) can reveal rotational barriers in the imidazole ring, causing splitting .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict coupling constants and compare with experimental data .

- Crystallographic Validation: Resolve ambiguities using high-resolution X-ray data (e.g., CCDC deposition number for related analogs ).

Q. What strategies optimize the regioselectivity of functional group introduction in imidazole derivatives?

Answer:

- Directing Groups: Use temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position .

- Metal Catalysis: Pd-mediated C-H activation at the 4-position of imidazole enhances bromophenyl coupling efficiency .

- Solvent Effects: Polar aprotic solvents (DMF) favor nucleophilic attack at the methanol-bearing carbon .

Q. How can computational modeling predict the bioactivity of this compound?

Answer:

Q. What experimental approaches resolve discrepancies in thermal stability data (e.g., DSC vs. TGA)?

Answer:

- DSC-TGA Coupling: Perform simultaneous DSC-TGA under N₂ (10°C/min) to differentiate decomposition (TGA mass loss) from phase transitions (DSC endotherms) .

- Kinetic Analysis: Apply the Kissinger method to DSC peaks to calculate activation energy (Ea ≈ 150–200 kJ/mol for imidazole derivatives) .

Q. How to design a structure-activity relationship (SAR) study for imidazole-based analogs?

Answer:

- Analog Library: Synthesize derivatives with varied substituents (e.g., Cl, NO₂ at the phenyl ring) .

- Biological Assays: Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values normalized to logP (measured via shake-flask method) .

- Statistical Analysis: Use PCA to identify substituent clusters influencing activity (e.g., electron-withdrawing groups enhance cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.